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Compound Name: (R,R)-Traxoprodil

Cat. No.: B15250138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R,R)-Traxoprodil and its

derivatives, focusing on their structure-activity relationship (SAR) as selective antagonists of

the N-methyl-D-aspartate (NMDA) receptor, specifically at the GluN2B subunit. Traxoprodil,

also known as CP-101,606, emerged from research aimed at improving the selectivity and

safety profile of the parent compound, ifenprodil. This document delves into the quantitative

data on the biological activity of these compounds, detailed experimental protocols for their

evaluation, and visual representations of relevant biological pathways and experimental

workflows.

Introduction to (R,R)-Traxoprodil and its Mechanism
of Action
(R,R)-Traxoprodil is a potent and selective antagonist of the NMDA receptor, exhibiting high

affinity for the GluN2B subunit.[1] The NMDA receptor, a ligand-gated ion channel, plays a

crucial role in excitatory synaptic transmission, synaptic plasticity, and neuronal development.

[2] Overactivation of NMDA receptors is implicated in a variety of neurological and psychiatric

disorders, making them a key target for therapeutic intervention.[3] Traxoprodil and its

derivatives act as non-competitive antagonists, binding to a modulatory site on the GluN2B

subunit, distinct from the glutamate or glycine binding sites.[4] This selective antagonism offers
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the potential for therapeutic benefits with a reduced side-effect profile compared to non-

selective NMDA receptor blockers.[4]

Structure-Activity Relationship (SAR) of Traxoprodil
and Related Compounds
The development of Traxoprodil from its predecessor, ifenprodil, provided key insights into the

SAR of this chemical class. The separation of NMDA receptor antagonist activity from α1-

adrenergic receptor activity was a critical step in improving the therapeutic potential.[5] The

following table summarizes the key structural modifications and their impact on the biological

activity of ifenprodil and related compounds, providing a basis for understanding the SAR of

(R,R)-Traxoprodil derivatives.

Table 1: Structure-Activity Relationship of Ifenprodil Analogs
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Compound/
Modificatio
n

Chemical
Structure/D
escription

NMDA
Receptor
Affinity (Ki
or IC50)

α1-
Adrenergic
Receptor
Affinity (Ki)

Selectivity
(α1/NMDA)

Reference

Ifenprodil

(±)-erythro-4'-

fluoro-4-(1-

phenyl-2-

methylamino

propyl)benzyl

alcohol

~100 nM

(IC50)
~50 nM ~0.5 [5]

threo-

Ifenprodil

Diastereomer

of ifenprodil

More potent

and selective

for NMDA

receptor

Lower affinity Higher [5]

Fluorinated

derivative 9

threo-relative

stereochemis

try with

additional

fluorine

More potent

than

ifenprodil

Substantially

lower affinity

Substantially

higher
[5]

(R,R)-

Traxoprodil

(1S,2S)-1-(4-

hydroxyphen

yl)-2-(4-

hydroxy-4-

phenylpiperidi

n-1-

yl)propan-1-ol

High affinity

for GluN2B

subunit

Devoid of

significant

activity

High [1]

Compound

14

Minimalistic

active

structure

Nearly

equivalent to

ifenprodil

No selectivity ~1 [5]

Note: This table is a qualitative summary based on available literature. Precise quantitative

data for a systematic series of (R,R)-Traxoprodil derivatives is not readily available in the

public domain.
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Experimental Protocols
This section details the methodologies for key experiments used in the synthesis and

evaluation of (R,R)-Traxoprodil derivatives and other NMDA receptor modulators.

General Synthesis of Ifenprodil Analogs
The synthesis of ifenprodil analogs generally involves the reaction of a substituted

benzaldehyde with a Grignard or organolithium reagent derived from a protected aminohalide,

followed by deprotection and further modifications. The stereochemistry is a critical aspect of

the synthesis, often controlled through chiral auxiliaries or asymmetric synthesis techniques.[5]

Example Synthetic Step (Illustrative):

Grignard Reaction: A solution of a substituted bromobenzene in anhydrous tetrahydrofuran

(THF) is slowly added to magnesium turnings to form the corresponding Grignard reagent.

Aldehyde Addition: The Grignard reagent is then reacted with a protected aminoaldehyde at

low temperature (e.g., -78 °C) to form the desired alcohol.

Deprotection: The protecting group on the amine is removed under appropriate conditions

(e.g., acid or hydrogenolysis) to yield the final product.

Purification: The crude product is purified by column chromatography on silica gel.

NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test

compounds for the NMDA receptor, specifically the ifenprodil binding site on the GluN2B

subunit.

Materials:

Rat brain cortical membranes (prepared from adult male Sprague-Dawley rats).

[³H]Ifenprodil (radioligand).

Test compounds (e.g., (R,R)-Traxoprodil derivatives).
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Incubation buffer: 50 mM Tris-HCl, pH 7.4.

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to

pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

Assay Setup: In a 96-well plate, add the following in order:

Incubation buffer.

Test compound at various concentrations or vehicle (for total binding).

[³H]Ifenprodil at a final concentration close to its Kd.

Rat cortical membrane preparation.

For non-specific binding, add a high concentration of a known non-radioactive ligand (e.g.,

unlabeled ifenprodil).

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to

reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester

to separate bound from free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound

radioligand.
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Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value of the test compound by non-linear regression analysis of

the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording of NMDA Receptor
Currents
This protocol outlines the whole-cell patch-clamp technique to measure NMDA receptor-

mediated currents in cultured neurons or brain slices and to assess the inhibitory effect of test

compounds.

Materials:

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose,

pH 7.4).

Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-

GTP, pH 7.2).

NMDA and glycine (co-agonists).

Tetrodotoxin (TTX) to block voltage-gated sodium channels.

Bicuculline or picrotoxin to block GABA-A receptors.

CNQX or NBQX to block AMPA/kainate receptors.

Test compounds.

Patch-clamp amplifier and data acquisition system.

Procedure:
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Cell Preparation: Place the coverslip with cultured neurons or the brain slice in the recording

chamber and perfuse with external solution.

Patch Pipette: Pull glass capillaries to create patch pipettes with a resistance of 3-5 MΩ

when filled with internal solution.

Whole-Cell Configuration: Approach a neuron with the patch pipette and form a gigaohm

seal. Rupture the cell membrane to achieve the whole-cell configuration.

Current Recording: Clamp the cell at a holding potential of -60 mV. Apply NMDA and glycine

to the external solution to evoke an inward current.

Drug Application: After obtaining a stable baseline NMDA-evoked current, perfuse the test

compound at various concentrations and record the inhibition of the current.

Data Analysis: Measure the peak amplitude of the NMDA-evoked current before and after

drug application. Plot the percentage of inhibition as a function of the drug concentration to

determine the IC50 value.

Visualizations of Pathways and Workflows
NMDA Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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